5-Amino-6-chloropyridine-3-carbonitrile
Description
5-Amino-6-chloropyridine-3-carbonitrile is a pyridine derivative characterized by a cyano group at position 3, an amino group at position 5, and a chlorine substituent at position 6. Its molecular formula is C₆H₄ClN₃, with a molecular weight of 165.57 g/mol (calculated based on substituent positions). The compound is primarily used in pharmaceutical and agrochemical research due to its versatile reactivity, particularly in nucleophilic substitution and cross-coupling reactions. It is available at 95% purity under CAS number 1267622-99-0 .
Properties
IUPAC Name |
5-amino-6-chloropyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5(9)1-4(2-8)3-10-6/h1,3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJCKRPVMJRUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-6-chloropyridine-3-carbonitrile typically involves the chlorination of 5-amino-3-cyanopyridine. This reaction is carried out under controlled conditions using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually performed at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-6-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substituted Pyridines: Products with various functional groups replacing the chlorine atom.
Fused Heterocycles: Compounds with additional rings formed through cyclization reactions.
Scientific Research Applications
Scientific Research Applications
5-Amino-6-chloropyridine-3-carbonitrile serves as a crucial building block in the synthesis of numerous bioactive compounds and pharmaceuticals. Its unique structure allows it to participate in various chemical reactions, making it valuable in multiple research domains.
Medicinal Chemistry
In medicinal chemistry, the compound is primarily utilized for:
- Drug Development : It acts as a precursor in synthesizing drugs targeting diseases such as cancer and bacterial infections. Recent studies have highlighted its potential anti-cancer properties, particularly against glioblastoma and other malignancies.
- Bioactive Molecules : The compound contributes to the development of bioactive molecules with therapeutic effects. Its derivatives have shown promising results in preclinical models for treating various conditions.
Agrochemicals
The compound is also employed in the formulation of agrochemicals, including pesticides and herbicides. Its effectiveness in enhancing crop protection and yield improvement makes it an essential component in agricultural research .
Material Science
In material science, this compound is explored for creating advanced materials. This includes polymers and coatings that exhibit improved durability and resistance to environmental factors .
Recent studies have focused on the biological activities of this compound, particularly its anti-cancer and antimicrobial properties.
Anti-Cancer Activity
Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Compound | EC50 (μM) | Cancer Cell Lines Tested |
|---|---|---|
| 5o | 15 | GBM6, GBM22, MDA-MB-231, A549 |
| 5a | ~27 | GL261 |
The derivative 5o was notably effective against glioblastoma cells, suggesting its potential for developing combination therapies with existing treatments.
Antimicrobial Activity
The compound has also shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Amino-6-chloropyridine | S. aureus, E. coli | Varies (specific data not provided) |
| Other derivatives | Various Gram-positive/negative | Varies (specific data not provided) |
These findings support further exploration into its use as a broad-spectrum antimicrobial agent.
Case Studies
Several case studies highlight the practical applications of this compound:
Glioblastoma Treatment
In vitro studies indicated that treatment with derivative 5o resulted in significant apoptosis in glioblastoma cell lines through stress pathway induction leading to cell death.
Antimicrobial Agents Development
A study evaluating the antimicrobial properties of pyridine derivatives found promising activity against various bacterial strains, supporting further development as therapeutic agents.
Mechanism of Action
The mechanism of action of 5-Amino-6-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups enable the compound to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and cellular signaling processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 5-Amino-6-chloropyridine-3-carbonitrile with structurally related pyridine derivatives:
| Compound Name | CAS Number | Molecular Formula | Substituent Positions (Pyridine Ring) | Key Functional Groups |
|---|---|---|---|---|
| This compound | 1267622-99-0 | C₆H₄ClN₃ | 3-CN, 5-NH₂, 6-Cl | Cyano, Amino, Chloro |
| 6-Chloro-3-pyridinecarbonitrile | 33252-28-7 | C₆H₃ClN₂ | 3-CN, 6-Cl | Cyano, Chloro |
| 5-Amino-2-chloropyridine | 5350-93-6 | C₅H₅ClN₂ | 2-Cl, 5-NH₂ | Amino, Chloro |
| 6-Chloro-5-methoxy-3-pyridinecarbonitrile | 1256835-79-6 | C₇H₅ClN₂O | 3-CN, 5-OCH₃, 6-Cl | Cyano, Methoxy, Chloro |
| 5-Chloro-6-isopropyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 1203898-28-5 | C₁₀H₁₁ClN₂O | 3-CN, 5-Cl, 6-isopropyl, 2-oxo (dihydro) | Cyano, Chloro, Oxo, Isopropyl |
| 5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | — | — | 3-CN, 5-Cl, 6-OH, 4-CH₃, 2-oxo (dihydro) | Cyano, Chloro, Hydroxy, Oxo, Methyl |
Biological Activity
5-Amino-6-chloropyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological properties, and application in various therapeutic contexts, with a focus on its anti-cancer and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step processes that may include the introduction of functional groups through electrophilic aromatic substitution or nucleophilic addition reactions. Recent advancements in synthetic methodologies have enabled the efficient production of this compound using environmentally friendly catalysts, such as natural product catalysts like betaine and guanidine carbonate .
1. Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of this compound and its derivatives. One notable study synthesized a library of derivatives, identifying specific compounds with potent cytotoxic effects against various cancer cell lines, including glioblastoma, breast, liver, and lung cancers. The compound 5o emerged as the most effective derivative, exhibiting an EC50 value of approximately 15 μM against glioblastoma cells .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | EC50 (μM) | Cancer Cell Lines Tested |
|---|---|---|
| 5o | 15 | GBM6, GBM22, MDA-MB-231, A549 |
| 5a | ~27 | GL261 |
The study also explored the combination of 5o with clinically relevant small molecule inhibitors, revealing enhanced cytotoxicity when paired with certain drugs like bozitinib and marizomib. This suggests a potential for developing combination therapies that could improve treatment outcomes for brain tumors .
2. Antimicrobial Activity
In addition to its anti-cancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit significant efficacy against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups in the molecular structure appears to enhance its inhibitory effects on microbial growth .
Table 2: Antimicrobial Efficacy of Pyridine Derivatives
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Amino-6-chloropyridine | S. aureus, E. coli | Varies (specific data not provided) |
| Other derivatives | Various Gram-positive/negative | Varies (specific data not provided) |
Case Studies
Several case studies have documented the application of this compound in preclinical models:
- Glioblastoma Treatment : In vitro studies demonstrated that treatment with compound 5o resulted in significant apoptosis in glioblastoma cell lines. The mechanism appears to involve the induction of stress pathways leading to cell death .
- Broad-Spectrum Antimicrobial Agents : A study evaluated the antimicrobial properties of pyridine derivatives, including those based on this compound. The results showed promising activity against a range of bacterial strains, supporting further development as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
